alpha-Amino-4-isothiazolylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-Amino-4-isothiazolylacetic acid is a compound that belongs to the isothiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Compounds in this family are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Amino-4-isothiazolylacetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of thiourea with α-haloketones under acidic conditions, leading to the formation of the isothiazole ring . Another approach involves the use of thioamides and nitriles in the presence of a suitable catalyst, such as rhodium or palladium .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the chlorination of 3-mercaptopropanamides followed by cyclization . This method is favored due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: alpha-Amino-4-isothiazolylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted isothiazoles .
Scientific Research Applications
alpha-Amino-4-isothiazolylacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of alpha-Amino-4-isothiazolylacetic acid involves the inhibition of enzymes that contain thiol groups at their active sites. This inhibition occurs through the formation of mixed disulfides, which disrupts the enzyme’s normal function . This mechanism is particularly effective against bacteria and fungi, making it a potent antimicrobial agent.
Comparison with Similar Compounds
Isothiazolinone: Known for its use as a biocide in various applications.
Thiazole: Another sulfur-containing heterocycle with diverse biological activities.
Comparison: alpha-Amino-4-isothiazolylacetic acid is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other isothiazoles and thiazoles. Its ability to form mixed disulfides with thiol-containing enzymes sets it apart from other similar compounds.
Properties
CAS No. |
34653-48-0 |
---|---|
Molecular Formula |
C5H6N2O2S |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
2-amino-2-(1,2-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H6N2O2S/c6-4(5(8)9)3-1-7-10-2-3/h1-2,4H,6H2,(H,8,9) |
InChI Key |
JWVOSCWQPDNXGF-UHFFFAOYSA-N |
SMILES |
C1=C(C=NS1)C(C(=O)O)N |
Canonical SMILES |
C1=C(C=NS1)C(C(=O)O)N |
Synonyms |
alpha-amino-4-isothiazolylacetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.